

Introduction: The Strategic Value of a Fluorinated Epoxide

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-2,3-epoxybutane

CAS No.: 406-30-4

Cat. No.: B1304626

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1,1,1-Trifluoro-2,3-epoxybutane, also known as 2-methyl-3-(trifluoromethyl)oxirane, is a fluorinated epoxide that serves as a highly valuable building block in modern synthetic and medicinal chemistry.[1][2] The incorporation of a trifluoromethyl (CF_3) group into organic molecules is a cornerstone strategy in drug design, often enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a detailed exploration of the chemical properties, reactivity, and synthetic utility of **1,1,1-trifluoro-2,3-epoxybutane**, offering field-proven insights for its application in research and development.

This molecule exists as two diastereomers, cis and trans, the structures of which have been confirmed through microwave spectroscopy.[5] The presence of the potent electron-withdrawing CF_3 group next to the three-membered oxirane ring imparts unique and highly predictable reactivity, primarily centered around the regioselective opening of the epoxide. Understanding these properties is crucial for leveraging this building block to its full potential in the synthesis of complex, high-value chemical entities.

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of **1,1,1-trifluoro-2,3-epoxybutane** are summarized below. These data are essential for planning reactions, purification procedures, and ensuring safe handling.

Physical Properties

Property	Value	Source(s)
IUPAC Name	2-methyl-3-(trifluoromethyl)oxirane	[1]
CAS Number	406-30-4	[1][6]
Molecular Formula	C ₄ H ₅ F ₃ O	[1][7]
Molecular Weight	126.08 g/mol	[1][7]
Boiling Point	55-58 °C	[6][7]
Appearance	Colorless liquid	Inferred from related compounds

Spectroscopic Characterization

While a complete, published dataset for **1,1,1-trifluoro-2,3-epoxybutane** is not readily available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds, such as ethyl 3-(trifluoromethyl)-2,3-epoxypropanoate.[8]

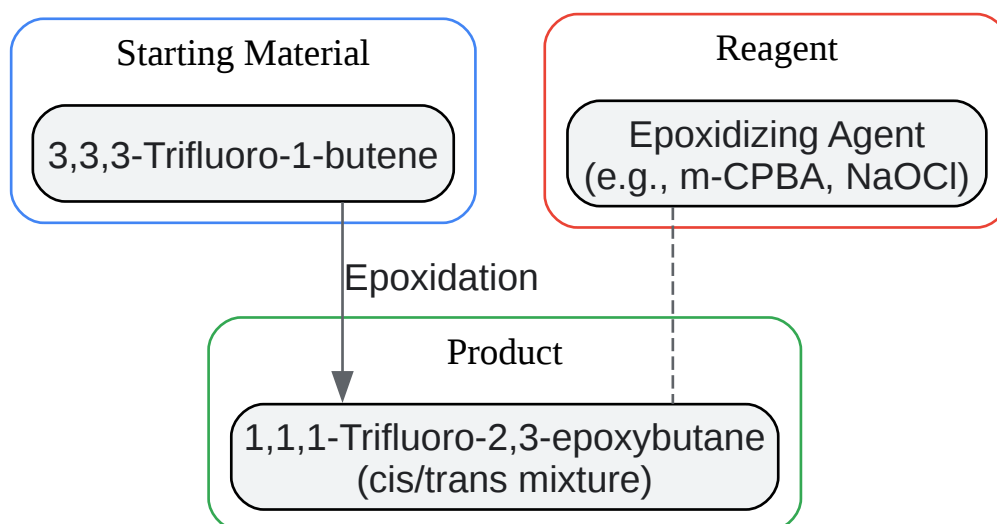
- ¹H NMR:** The spectrum would feature signals for the two protons on the epoxide ring and the methyl group protons. The proton at C2 (adjacent to the CF₃ group) would likely appear as a quartet due to coupling with the three fluorine atoms (³J_{HF}). The proton at C3 would be a multiplet due to coupling with the C2 proton and the methyl protons.
- ¹³C NMR:** The carbon atom of the CF₃ group will appear as a quartet due to one-bond C-F coupling (¹J_{CF}). The two carbons of the oxirane ring (C2 and C3) will also be affected by fluorine coupling, with C2 showing a larger two-bond coupling constant (²J_{CF}) than C3 (³J_{CF}).
- ¹⁹F NMR:** A singlet (or a closely coupled multiplet depending on the resolution and coupling to adjacent protons) is expected, with a chemical shift characteristic of a CF₃ group attached

to a saturated carbon.

- Infrared (IR) Spectroscopy: Key signals would include C-H stretching frequencies around 2900-3000 cm^{-1} , strong C-F stretching bands typically in the 1100-1300 cm^{-1} region, and characteristic epoxide C-O stretching and ring deformation bands.

Synthesis and Stereochemistry

The primary route to fluorinated epoxides like **1,1,1-trifluoro-2,3-epoxybutane** involves the epoxidation of a corresponding trifluoromethylated alkene. The high electrophilicity of alkenes bearing electron-withdrawing groups facilitates this transformation.[8][9] A plausible and efficient synthesis would involve the epoxidation of 3,3,3-trifluoro-1-butene.



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Caption: Plausible synthetic workflow for **1,1,1-trifluoro-2,3-epoxybutane**.

This reaction typically yields a mixture of cis and trans diastereomers. The separation of these isomers can be challenging and may require careful chromatographic techniques or fractional distillation. For stereospecific applications, asymmetric epoxidation methods can be employed to selectively generate one enantiomer of either the cis or trans isomer.

Chemical Reactivity: The Regioselective Ring-Opening Reaction

The synthetic utility of **1,1,1-trifluoro-2,3-epoxybutane** is dominated by the nucleophilic ring-opening of its strained three-membered ring.^[10] The presence of the CF₃ group exerts a profound electronic effect that dictates the reaction's outcome with exceptional predictability.

Mechanistic Principles: The Influence of the Trifluoromethyl Group

The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has two major consequences:

- **Inductive Effect:** The CF₃ group inductively pulls electron density away from the adjacent carbon (C2) of the epoxide ring. This makes C2 highly electron-deficient.
- **Steric and Electronic Repulsion:** An incoming nucleophile will experience strong electrostatic repulsion from the electron-rich fluorine atoms of the CF₃ group, making a direct attack at C2 unfavorable.^[9]

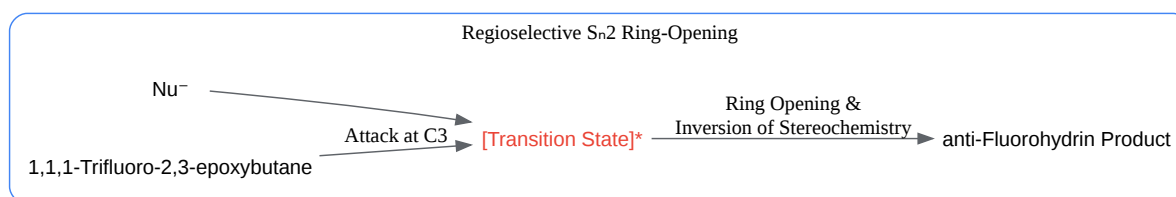
Under neutral or basic conditions, the reaction proceeds via a classic S_N2 mechanism.^{[11][12]} The nucleophile will preferentially attack the carbon atom that is less sterically and electronically hindered. In this case, the attack occurs almost exclusively at C3 (the methyl-substituted carbon).

Under strongly acidic conditions, the reaction mechanism can shift towards an S_N1-like character.^{[13][14]} The epoxide oxygen is first protonated, creating a better leaving group. The ring then opens to form a carbocation-like intermediate. While typically the more substituted carbon would stabilize a positive charge better, the powerful destabilizing inductive effect of the adjacent CF₃ group makes the formation of a carbocation at C2 extremely unfavorable. Therefore, even under acidic conditions, nucleophilic attack is heavily biased towards C3.

Regio- and Stereoselectivity

The S_N2 ring-opening is both highly regioselective and stereospecific. The nucleophile attacks C3 from the side opposite the C-O bond, leading to an inversion of the stereochemical

configuration at that center. This results in an anti-relationship between the newly introduced nucleophile and the hydroxyl group at C2.[9][15]



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Caption: Mechanism of nucleophilic attack on **1,1,1-trifluoro-2,3-epoxybutane**.

This predictable outcome is a significant advantage, allowing for the construction of specific stereoisomers, which is of paramount importance in drug development.

Applications in Medicinal Chemistry and Drug Development

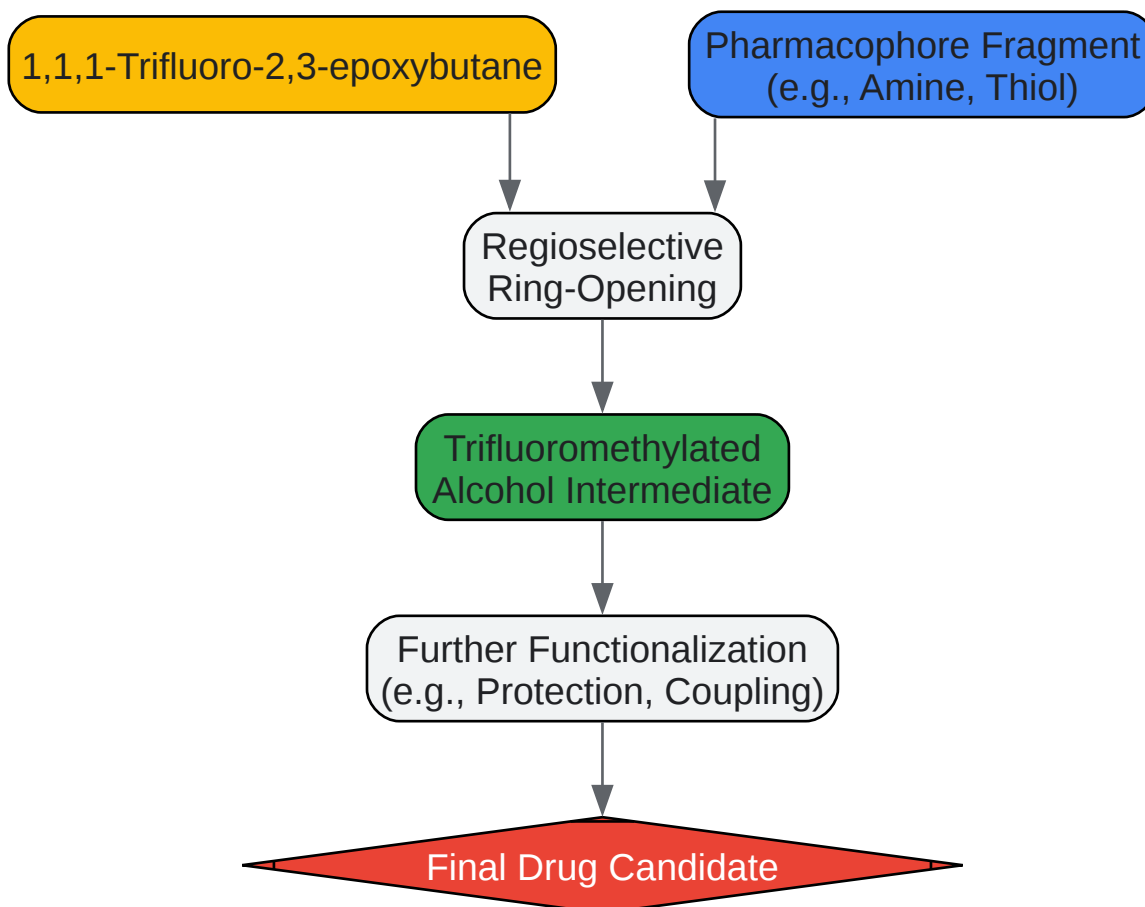
Fluorinated building blocks are indispensable in modern drug discovery.[16][17] **1,1,1-Trifluoro-2,3-epoxybutane** provides a direct and efficient route to install a β -trifluoromethyl, γ -hydroxy motif, a valuable pharmacophore.

The introduction of the CF_3 group can:

- **Block Metabolic Oxidation:** The C-F bond is exceptionally strong, and the CF_3 group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
- **Increase Lipophilicity:** The CF_3 group often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[4][18]

- Modulate pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and potentially improving its solubility or receptor binding.

The workflow below illustrates how this building block can be integrated into a drug discovery program.



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Caption: Conceptual workflow for drug discovery using the title epoxide.

Handling and Safety Considerations

Like most epoxides, **1,1,1-trifluoro-2,3-epoxybutane** should be handled with care in a well-ventilated chemical fume hood.[10][19] It is classified as a flammable liquid that is toxic if swallowed and causes skin, eye, and respiratory irritation.[6]

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [20] Keep the container tightly closed. Epoxides can slowly polymerize, so storage under an inert atmosphere is recommended for long-term stability.[20]
- Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can cause vigorous or violent reactions.[10][20]
- Spill & Disposal: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[10] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol: Representative Ring-Opening with an Amine

This protocol describes a general procedure for the reaction of **1,1,1-trifluoro-2,3-epoxybutane** with a primary amine, based on established methods for similar fluorinated epoxides.[8]

Objective: To synthesize an anti-2-amino-1-(trifluoromethyl)butan-2-ol derivative.

Materials:

- **1,1,1-Trifluoro-2,3-epoxybutane** (1.0 eq)
- Primary amine (e.g., benzylamine) (1.2 eq)
- Anhydrous solvent (e.g., ethanol or acetonitrile)
- Round-bottom flask with a magnetic stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- **Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.2 eq) and the anhydrous solvent (to make a ~0.5 M solution).
- **Addition of Epoxide:** Place the flask under an inert atmosphere. Add **1,1,1-trifluoro-2,3-epoxybutane** (1.0 eq) dropwise to the stirred solution at room temperature. **Causality Note:** A slight excess of the amine nucleophile is used to ensure complete consumption of the limiting epoxide reagent.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C, if the reaction is sluggish). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting epoxide is consumed. **Expertise Insight:** The high reactivity of the strained epoxide ring often allows these reactions to proceed to completion at ambient temperature without the need for a catalyst.
- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- **Purification:** Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any excess amine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the desired amino alcohol. **Self-Validation:** The high regioselectivity of the reaction minimizes the formation of isomeric byproducts, simplifying purification.
- **Characterization:** Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The stereochemical outcome can be confirmed by X-ray crystallography or advanced NMR techniques like NOESY if necessary.

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